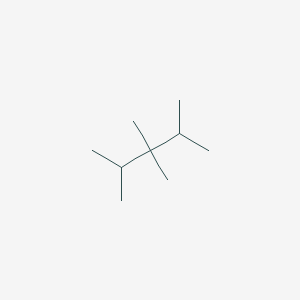

2,3,3,4-Tetramethylpentane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,3,4-tetramethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-7(2)9(5,6)8(3)4/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCYYQOQSAMWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168292 | |

| Record name | Pentane, 2,3,3,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16747-38-9 | |

| Record name | Pentane, 2,3,3,4-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Tetramethylpentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2,3,3,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of High-Purity 2,3,3,4-Tetramethylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of high-purity 2,3,3,4-tetramethylpentane, a highly branched alkane of interest for various research applications. Detailed experimental protocols for two viable synthetic routes are presented, along with methods for purification and rigorous analytical characterization.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₉H₂₀. Its highly branched structure imparts specific physical and chemical properties that make it a valuable compound in fundamental research, including studies in physical organic chemistry, combustion, and as a reference compound in analytical chemistry. The synthesis of this compound in high purity is essential for obtaining reliable and reproducible experimental data. This document outlines two effective multi-step synthetic pathways to achieve this goal.

Synthetic Pathways

Two primary routes for the synthesis of this compound are detailed below. Both pathways converge on the formation of the unsaturated intermediate, 2,3,3,4-tetramethyl-1-pentene, which is subsequently hydrogenated to yield the final saturated alkane.

Route 1: Synthesis via Grignard Reaction

This pathway involves the coupling of a Grignard reagent with an allylic bromide to form the C9 backbone.

Signaling Pathway Diagram:

Caption: Grignard route to this compound.

Route 2: Synthesis via Alkylation with Dimethylzinc (B1204448)

This alternative route utilizes an organozinc reagent to alkylate a tertiary alkyl halide.

Signaling Pathway Diagram:

Caption: Alkylation route to this compound.

Experimental Protocols

The following are detailed experimental procedures for the synthesis, purification, and analysis of this compound.

Synthesis of Precursors

3.1.1. Preparation of Isopropylmagnesium Bromide (for Route 1)

| Parameter | Value |

| Reactants | |

| Magnesium turnings | 2.64 g |

| Iodine | 1 crystal (catalytic) |

| Anhydrous Diethyl Ether | 20 mL (initial) + 25 mL (with bromide) |

| Isopropyl bromide | 9.4 mL |

| Procedure | |

| 1. | Add magnesium turnings and iodine to a flame-dried 250 mL three-neck flask under a nitrogen atmosphere. |

| 2. | Add 20 mL of anhydrous diethyl ether. |

| 3. | Slowly add a solution of isopropyl bromide in 25 mL of anhydrous diethyl ether with stirring. |

| 4. | The reaction is initiated by gentle warming and is maintained at a gentle reflux. |

| 5. | After the magnesium has been consumed, the resulting Grignard reagent is a clear to light gray solution. |

3.1.2. Synthesis of 2,3-Dimethyl-1-bromo-2-butene (for Route 1)

| Parameter | Value |

| Reactants | |

| 2,3-Dimethyl-2-butene (B165504) | 1 mole |

| N-Bromosuccinimide (NBS) | 1 mole |

| Dibenzoyl peroxide (initiator) | Catalytic amount |

| Carbon tetrachloride | Solvent |

| Procedure | |

| 1. | Dissolve 2,3-dimethyl-2-butene and dibenzoyl peroxide in carbon tetrachloride in a round-bottom flask. |

| 2. | Add N-bromosuccinimide portion-wise while irradiating with a UV lamp to initiate the reaction. |

| 3. | Maintain the reaction at reflux for 3-4 hours. |

| 4. | Cool the reaction mixture and filter off the succinimide. |

| 5. | Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate. |

| 6. | Purify the product by fractional distillation. |

3.1.3. Synthesis of 2,3,4-Trimethyl-3-pentanol (for Route 2) [1][2][3][4][5]

| Parameter | Value |

| Reactants | |

| Di-isopropyl ketone | 1 mole |

| Methylmagnesium bromide (3.0 M in ether) | 1.1 moles |

| Anhydrous Diethyl Ether | Solvent |

| Procedure | |

| 1. | To a solution of methylmagnesium bromide in anhydrous diethyl ether, slowly add di-isopropyl ketone at 0 °C. |

| 2. | After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. |

| 3. | Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. |

| 4. | Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. |

| 5. | Remove the solvent under reduced pressure and purify the alcohol by distillation. |

3.1.4. Synthesis of 2,3,4-Trimethyl-3-chloropentane (for Route 2) [6]

| Parameter | Value |

| Reactants | |

| 2,3,4-Trimethyl-3-pentanol | 1 mole |

| Concentrated Hydrochloric Acid | Excess |

| Procedure | |

| 1. | Vigorously stir 2,3,4-trimethyl-3-pentanol with an excess of cold, concentrated hydrochloric acid for several hours. |

| 2. | Separate the organic layer, wash with cold water, then with a cold, dilute sodium bicarbonate solution, and finally with cold water again. |

| 3. | Dry the crude alkyl chloride over anhydrous calcium chloride. |

| 4. | Purify by fractional distillation. |

Synthesis of 2,3,3,4-Tetramethyl-1-pentene

3.2.1. From Isopropylmagnesium Bromide (Route 1)

| Parameter | Value |

| Reactants | |

| Isopropylmagnesium bromide solution | 1.1 moles |

| 2,3-Dimethyl-1-bromo-2-butene | 1 mole |

| Anhydrous Diethyl Ether | Solvent |

| Procedure | |

| 1. | Slowly add the solution of 2,3-dimethyl-1-bromo-2-butene to the prepared Grignard reagent at 0 °C. |

| 2. | After the addition, allow the mixture to warm to room temperature and stir overnight. |

| 3. | Quench the reaction with a saturated aqueous solution of ammonium chloride. |

| 4. | Separate the ether layer, wash with water and brine, and dry over anhydrous magnesium sulfate. |

| 5. | Purify the resulting alkene by fractional distillation. |

3.2.2. From 2,3,4-Trimethyl-3-chloropentane and Dimethylzinc (Route 2)

| Parameter | Value |

| Reactants | |

| 2,3,4-Trimethyl-3-chloropentane | 1 mole |

| Dimethylzinc | 1.1 moles |

| Procedure | |

| 1. | In a reaction vessel under an inert atmosphere, add 2,3,4-trimethyl-3-chloropentane. |

| 2. | Slowly add dimethylzinc to the alkyl chloride. The reaction is exothermic and may require cooling. |

| 3. | After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. |

| 4. | Carefully quench the reaction with water. |

| 5. | Separate the organic layer, wash with dilute acid and then water, and dry over a suitable drying agent. |

| 6. | Isolate the product, 2,3,3,4-tetramethyl-1-pentene, by fractional distillation. |

Hydrogenation of 2,3,3,4-Tetramethyl-1-pentene

| Parameter | Value |

| Reactants | |

| 2,3,3,4-Tetramethyl-1-pentene | 1 mole |

| 10% Palladium on Carbon (Pd/C) | 1-2 mol% |

| Ethanol or Ethyl Acetate | Solvent |

| Hydrogen Gas | High pressure |

| Procedure | |

| 1. | Dissolve 2,3,3,4-tetramethyl-1-pentene in a suitable solvent in a high-pressure hydrogenation vessel. |

| 2. | Add the Pd/C catalyst. |

| 3. | Seal the vessel and purge with hydrogen gas. |

| 4. | Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature. |

| 5. | Monitor the reaction progress by the uptake of hydrogen. |

| 6. | Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. |

| 7. | Remove the solvent by distillation to obtain the crude this compound. |

Purification by Fractional Distillation

High-purity this compound can be obtained by careful fractional distillation.[7][8][9][10]

| Parameter | Description |

| Apparatus | A fractional distillation setup with a high-efficiency column (e.g., Vigreux or packed column) is required. The column should be insulated to maintain a proper temperature gradient. |

| Procedure | 1. Charge the crude this compound into the distilling flask. 2. Heat the flask gently to establish a slow and steady distillation rate. 3. Collect a forerun fraction containing any lower-boiling impurities. 4. Collect the main fraction at the boiling point of this compound (~141-142 °C). 5. Discard the tail fraction which may contain higher-boiling impurities. |

Analytical Characterization

The purity of the synthesized this compound should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Value |

| GC Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min. |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |

| Injection Mode | Split (e.g., 50:1) or splitless, depending on the concentration. |

| MS Detector | Electron Ionization (EI) at 70 eV. |

| Mass Range | m/z 40-300. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound is expected to show complex, overlapping multiplets in the alkane region.

¹³C NMR (100 MHz, CDCl₃): [11] The carbon NMR spectrum provides a clearer indication of the carbon skeleton.

| Chemical Shift (ppm) | Assignment |

| ~38.1 | C3 (quaternary) |

| ~34.5 | C2, C4 (methine) |

| ~25.9 | C3-CH₃ (methyl) |

| ~17.5 | C2-CH₃, C4-CH₃ (methyl) |

| ~15.9 | C1, C5 (methyl) |

Overall Workflow

The entire process from precursor synthesis to final product analysis is summarized in the following workflow diagram.

Caption: Overall workflow for the synthesis of high-purity this compound.

Conclusion

The synthesis of high-purity this compound can be reliably achieved through either a Grignard-based coupling or an alkylation reaction with an organozinc reagent, followed by hydrogenation and fractional distillation. Careful execution of the described protocols and rigorous analytical characterization are crucial for obtaining a product suitable for demanding research applications. The choice between the two synthetic routes may depend on the availability of starting materials and the specific experimental capabilities of the laboratory.

References

- 1. 2,3,4-Trimethyl-3-pentanol | 3054-92-0 | DAA05492 [biosynth.com]

- 2. CAS 3054-92-0: 2,3,4-Trimethyl-3-pentanol | CymitQuimica [cymitquimica.com]

- 3. 3-Pentanol, 2,3,4-trimethyl- [webbook.nist.gov]

- 4. PubChemLite - 2,3,4-trimethyl-3-pentanol (C8H18O) [pubchemlite.lcsb.uni.lu]

- 5. Human Metabolome Database: Showing metabocard for 2,3,4-Trimethyl-3-pentanol (HMDB0036166) [hmdb.ca]

- 6. 3-Chlor-2,3,4-trimethyl-pentan | C8H17Cl | CID 19868655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound(16747-38-9) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Physicochemical Properties of 2,3,3,4-Tetramethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,3,4-tetramethylpentane (CAS No. 16747-38-9). The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental methodologies for key property determinations are also included.

Introduction

This compound is a highly branched alkane with the molecular formula C₉H₂₀.[1] As an isomer of nonane, its compact structure, featuring a quaternary carbon atom, results in distinct physical and chemical characteristics.[1] These properties are of significant interest in fields such as fuel science, where high octane (B31449) ratings are desirable, and in fundamental chemical research for studying the effects of molecular branching.[1] In the context of drug development, understanding the physicochemical properties of such alkanes can be relevant for formulation studies, particularly concerning solubility and solvent-solute interactions.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₉H₂₀ | - | [1][2][3][4][5] |

| Molecular Weight | 128.26 | g/mol | [1][6] |

| CAS Registry Number | 16747-38-9 | - | [1][2][3][4][5] |

| Density | 0.755 (at 293 K) | g/cm³ | [1][6] |

| Boiling Point | 141.5 - 142 | °C | [1][6][7] |

| Melting Point | -102 | °C | [6][7] |

| Refractive Index | 1.420 - 1.422 | - | [6][7] |

| Vapor Pressure | 7.36 (at 25°C) | mmHg | [2] |

| Flash Point | 29.5 | °C | [2] |

Experimental Protocols

The determination of the physicochemical properties of hydrocarbons like this compound follows standardized experimental procedures. Below are detailed methodologies for key experiments.

3.1. Density Determination

The density of liquid hydrocarbons is commonly determined using a vibrating tube densimeter.[8][9]

-

Apparatus: A vibrating tube densimeter.

-

Procedure:

-

The instrument is calibrated using fluids of known density, such as dry air and distilled water, at the desired temperature.

-

The sample of this compound is injected into the oscillating tube.

-

The instrument measures the change in the resonant frequency of the tube caused by the mass of the sample.

-

This frequency change is directly related to the density of the sample, which is then calculated by the instrument's software.

-

Measurements are typically performed at a constant temperature, maintained by a Peltier thermostat.[9]

-

3.2. Boiling Point Determination

The boiling point can be determined by several methods, including distillation and the Thiele tube method. The simple distillation method is suitable for pure compounds.[10][11][12]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of this compound (at least 5 mL) is placed in the distillation flask along with boiling chips.[10]

-

The apparatus is assembled for simple distillation. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation flask.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is actively boiling and a steady stream of distillate is collected. This stable temperature is the boiling point.[10]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[11]

-

3.3. Refractive Index Measurement

The refractive index of transparent liquids like hydrocarbons is typically measured using a refractometer, such as an Abbe refractometer.[13][14]

-

Apparatus: Abbe refractometer, constant temperature water bath.

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry.

-

The instrument is calibrated using a standard of known refractive index.

-

A few drops of the this compound sample are placed on the surface of the prism.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature is controlled and recorded as the refractive index is temperature-dependent.[13]

-

3.4. Viscosity Determination

The viscosity of alkanes can be measured using various techniques, including capillary viscometry and rotational rheometry.[15][16]

-

Apparatus: Glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath.

-

Procedure (Capillary Viscometry):

-

A known volume of the this compound sample is introduced into the viscometer.

-

The viscometer is placed in a constant-temperature bath until the sample reaches thermal equilibrium.[15]

-

The liquid is drawn up into the upper reservoir of the viscometer.

-

The time taken for the liquid to flow between two marked points on the capillary is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.[15]

-

The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[15]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the key physicochemical properties of this compound.

Caption: A logical workflow for determining the physicochemical properties of a liquid hydrocarbon.

References

- 1. This compound CAS 16747-38-9 [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Pentane, 2,3,3,4-tetramethyl- [webbook.nist.gov]

- 4. Pentane, 2,3,3,4-tetramethyl- [webbook.nist.gov]

- 5. Pentane, 2,3,3,4-tetramethyl- [webbook.nist.gov]

- 6. This compound [stenutz.eu]

- 7. This compound | 16747-38-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. vernier.com [vernier.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. kem-china.com [kem-china.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Spectroscopic Analysis of 2,3,3,4-Tetramethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,3,3,4-tetramethylpentane (CAS No: 16747-38-9), a highly branched alkane.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information presented is intended to support researchers in compound identification, structural elucidation, and quality control processes.

Molecular Structure and Properties

This compound is a saturated hydrocarbon with the molecular formula C₉H₂₀ and a molecular weight of 128.26 g/mol .[1] Its structure features a five-carbon pentane (B18724) backbone with four methyl group substituents, including a quaternary carbon at the C3 position. This high degree of branching influences its spectroscopic properties.

Spectroscopic Data

The following sections present the fundamental spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Due to the symmetry in the this compound molecule, the proton NMR spectrum is expected to be relatively simple. The protons on the methyl groups and the methine protons will give rise to distinct signals. Based on its structure, one would anticipate three unique proton environments.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| A | -CH(CH₃)₂ | ~1.6-1.8 | Multiplet | 2H |

| B | -C(CH₃)₂- | ~0.8-1.0 | Singlet | 6H |

| C | -CH(CH₃)₂ | ~0.8-1.0 | Doublet | 12H |

Note: The predicted chemical shifts are based on typical values for alkanes. Actual experimental values may vary slightly depending on the solvent and instrument used.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 17.5 | Methyl (C1, C5) |

| 25.4 | Methyl (C6, C7) |

| 34.2 | Methine (C2, C4) |

| 41.9 | Quaternary (C3) |

(Data sourced from publicly available spectra and may be subject to minor variations)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane, dominated by C-H stretching and bending vibrations. The spectrum lacks absorptions from common functional groups, making it useful for confirming the absence of such moieties.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960 - 2850 | C-H Stretch | Strong |

| 1470 - 1450 | C-H Bend (Scissoring) | Medium |

| 1385 - 1370 | C-H Bend (Methyl Rock) | Medium |

(Data corresponds to the gas-phase IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.)[2]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 128 may be of low abundance due to the highly branched nature of the molecule, which promotes fragmentation.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Relative Abundance |

| 128 | [C₉H₂₀]⁺ (Molecular Ion) | Low |

| 113 | [C₈H₁₇]⁺ | Moderate |

| 85 | [C₆H₁₃]⁺ | High |

| 71 | [C₅H₁₁]⁺ | High |

| 57 | [C₄H₉]⁺ | High |

| 43 | [C₃H₇]⁺ | Base Peak |

(Fragmentation data is based on the NIST Mass Spectrometry Data Center.)[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Data acquisition parameters typically include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz. A spectral width of 220-250 ppm is used, with a relaxation delay of 2-5 seconds. Broadband proton decoupling is employed to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

FT-IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is used.

-

Sample Analysis: A drop of neat this compound is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then collected over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).

-

Gas Chromatography: A 1 µL aliquot of the sample solution is injected into a gas chromatograph equipped with a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The injector temperature is set to 250°C. The oven temperature program typically starts at 50°C, holds for 2 minutes, and then ramps up to 250°C at a rate of 10°C/min. Helium is used as the carrier gas at a constant flow rate.

-

Mass Spectrometry: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z 35-300. The ion source and transfer line temperatures are maintained at approximately 230°C and 280°C, respectively.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in mass spectral fragmentation.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

Structural elucidation of 2,3,3,4-tetramethylpentane using spectroscopic techniques

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 2,3,3,4-tetramethylpentane, a highly branched alkane, utilizing a suite of modern spectroscopic techniques. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, a definitive structural confirmation can be achieved. This document outlines the theoretical basis for spectral interpretation, presents experimental data in a clear, tabular format, details generalized experimental protocols, and visualizes key analytical pathways.

Spectroscopic Data Summary

The molecular structure of this compound (C₉H₂₀, Molecular Weight: 128.26 g/mol ) dictates a unique spectroscopic fingerprint. The following tables summarize the expected and observed quantitative data from the key analytical techniques employed.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Signal | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| A | C1-H₃, C5-H₃ | ~ 0.85 - 0.95 | Doublet | 12H |

| B | C2-H, C4-H | ~ 1.50 - 1.70 | Multiplet | 2H |

| C | C3-(CH₃)₂ | ~ 0.90 - 1.00 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Signal | Structural Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C1, C5 | ~ 20 - 25 |

| 2 | C2, C4 | ~ 35 - 40 |

| 3 | C3 | ~ 40 - 45 (Quaternary) |

| 4 | C3-CH₃ | ~ 25 - 30 |

Note: Due to the scarcity of publicly available experimental ¹³C NMR data, these values are predicted based on the analysis of similar branched alkanes and chemical shift correlation tables.

Table 3: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 43 | 100 | [C₃H₇]⁺ (Isopropyl cation) |

| 57 | 85 | [C₄H₉]⁺ (tert-Butyl cation) |

| 71 | 40 | [C₅H₁₁]⁺ |

| 85 | 10 | [C₆H₁₃]⁺ |

| 128 | <1 | [C₉H₂₀]⁺ (Molecular Ion) |

Data sourced from the NIST Mass Spectrometry Data Center.[1][2]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960 - 2870 | C-H Stretch | Alkane (CH₃, CH) |

| 1470 - 1450 | C-H Bend (Scissoring) | Alkane (CH₂) |

| 1385 - 1365 | C-H Bend (Rocking) | Alkane (CH₃) |

Data sourced from the NIST Gas-Phase Infrared Database.[1]

Spectroscopic Interpretation and Elucidation

The combined data from these techniques provides interlocking evidence for the structure of this compound.

¹H NMR Spectroscopy (Predicted)

The predicted proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Signal A (Doublet, 12H): The twelve protons of the four methyl groups attached to carbons C2 and C4 are chemically equivalent. They are split by the single adjacent methine proton, resulting in a doublet.

-

Signal B (Multiplet, 2H): The two methine protons at C2 and C4 are equivalent. They are coupled to the six protons of the adjacent methyl groups and the single proton on the neighboring methine, leading to a complex multiplet.

-

Signal C (Singlet, 6H): The six protons of the two methyl groups attached to the central quaternary carbon (C3) are equivalent and have no adjacent protons, thus appearing as a singlet.

¹³C NMR Spectroscopy (Predicted)

Due to symmetry, the nine carbon atoms of this compound are expected to give rise to only four distinct signals in the proton-decoupled ¹³C NMR spectrum.

-

Signal 1 (~20-25 ppm): Corresponds to the four equivalent primary methyl carbons (C1 and the methyls on C4).

-

Signal 2 (~35-40 ppm): Represents the two equivalent tertiary methine carbons (C2 and C4).

-

Signal 3 (~40-45 ppm): This downfield signal is characteristic of a quaternary carbon, corresponding to C3.

-

Signal 4 (~25-30 ppm): Arises from the two equivalent primary methyl carbons attached to the quaternary C3.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and crucial information about the carbon skeleton through its fragmentation pattern.

-

Molecular Ion Peak (m/z 128): A very weak or absent molecular ion peak is characteristic of highly branched alkanes under electron ionization, as the parent ion readily fragments.[3][4] The observed peak at m/z 128 confirms the molecular weight of 128 g/mol .[2]

-

Base Peak (m/z 43): The most abundant peak corresponds to the stable isopropyl cation ([CH(CH₃)₂]⁺), formed by cleavage of the C3-C4 bond.

-

Major Fragment (m/z 57): A prominent peak at m/z 57 is indicative of the highly stable tert-butyl cation ([C(CH₃)₃]⁺), resulting from the cleavage of the C2-C3 bond. Fragmentation of branched alkanes is dominated by cleavage at the branching point to form stable carbocations.[5]

Infrared (IR) Spectroscopy

The IR spectrum is characteristic of a saturated hydrocarbon.[6][7]

-

2960 - 2870 cm⁻¹: These strong, sharp absorptions are due to the C-H stretching vibrations of the methyl (CH₃) and methine (CH) groups.[8] The absence of peaks above 3000 cm⁻¹ confirms the lack of C=C or C≡C bonds.[1]

-

1470 - 1365 cm⁻¹: These bands correspond to the bending (deformation) vibrations of the C-H bonds. The presence of a distinct doublet around 1380 cm⁻¹ and 1365 cm⁻¹ is often indicative of an isopropyl group and a gem-dimethyl group, both of which are present in the molecule.

Experimental Protocols

The following are generalized methodologies for the spectroscopic techniques described.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale to the TMS signal. For ¹H NMR, perform integration to determine the relative proton ratios.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Inject a dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or methanol) into the mass spectrometer, often through a gas chromatograph (GC-MS) for purification and controlled introduction.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate the mass spectrum, plotting relative abundance against m/z.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Place the prepared salt plates in the sample holder within the spectrometer.

-

Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and a detector measures the amount of light transmitted at each wavelength.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Visualization of Analytical Workflows

The logical flow of the elucidation process and the key fragmentation pathway can be visualized using diagrams.

Caption: Logical workflow for spectroscopic structural elucidation.

Caption: Key MS fragmentation pathways of this compound.

References

- 1. Pentane, 2,3,3,4-tetramethyl- [webbook.nist.gov]

- 2. Pentane, 2,3,3,4-tetramethyl- [webbook.nist.gov]

- 3. 2,2,4,4-TETRAMETHYLPENTANE(1070-87-7) 13C NMR spectrum [chemicalbook.com]

- 4. Pentane, 2,3,3,4-tetramethyl- [webbook.nist.gov]

- 5. This compound(16747-38-9) 13C NMR spectrum [chemicalbook.com]

- 6. 2,2,3,4-TETRAMETHYLPENTANE(1186-53-4) 13C NMR [m.chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Conformational Analysis of 2,3,3,4-Tetramethylpentane and Related Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly branched alkanes, such as this compound, serve as fundamental models for understanding steric interactions that govern molecular shape and reactivity. Their complex conformational landscapes, dictated by a delicate balance of torsional and steric strains, present a significant challenge for both experimental and computational analysis. This technical guide provides a comprehensive overview of the principles and methodologies employed in the conformational analysis of this compound and related sterically congested alkanes. It details the key experimental techniques, including vibrational and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational approaches like molecular mechanics and Density Functional Theory (DFT). The document is intended to be a resource for researchers in organic chemistry, computational chemistry, and drug development, where an understanding of molecular conformation is paramount.

Introduction to Conformational Analysis of Branched Alkanes

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[1] In simple alkanes like ethane, the energy barrier to rotation is small, arising primarily from torsional strain in the eclipsed conformation.[2] However, in highly substituted alkanes, steric hindrance between bulky groups becomes the dominant factor in determining conformational preferences.[3] These non-bonded interactions, particularly gauche and 1,3-diaxial-type interactions, lead to a more complex potential energy surface with distinct, and often high, barriers to rotation.[3][4]

This compound is a particularly interesting case study due to the presence of vicinal isopropyl and tert-butyl groups. The analysis of its conformations provides insight into the severe steric clashes that can arise in densely substituted molecular frameworks. Understanding these conformational preferences is crucial as they can significantly influence the physical properties and chemical reactivity of the molecule.

Key Conformations of this compound

The central C3-C4 bond is of primary interest for conformational analysis in this compound. Rotation around this bond gives rise to several staggered and eclipsed conformations. The staggered conformations are energy minima, while the eclipsed conformations represent energy maxima and are transition states for interconversion.

Due to the high degree of substitution, the ground state conformations of such molecules can be significantly distorted from ideal staggered dihedral angles.[5] The primary conformations to consider are the anti and gauche arrangements of the isopropyl group on C2 and the hydrogen on C4, viewed down the C3-C4 bond.

Below is a Graphviz diagram illustrating the Newman projections for the key staggered conformations around the C3-C4 bond.

Quantitative Energetic Analysis

| Interaction Type | Strain | Estimated Energy Cost (kcal/mol) | Estimated Energy Cost (kJ/mol) |

| H-H eclipsed | Torsional | 1.0 | 4.0 |

| CH₃-H eclipsed | Torsional | 1.4 | 6.0 |

| CH₃-CH₃ eclipsed | Torsional + Steric | 3.1 | 13.0 |

| t-Bu-CH₃ eclipsed | Torsional + Steric | > 5.0 | > 21.0 |

| CH₃-CH₃ gauche | Steric | 0.9 | 3.8 |

Table 1: Estimated Energy Costs for Steric and Torsional Strain in Alkanes. Data is generalized from studies on butane (B89635) and other small alkanes.[4]

For this compound, the interactions between the bulky isopropyl and tert-butyl groups are expected to be significantly more destabilizing than simple methyl-methyl interactions. The molecule will adopt conformations that minimize these severe steric clashes, likely involving distortions of dihedral and bond angles away from their ideal values.

Experimental Protocols for Conformational Analysis

Vibrational Spectroscopy (IR and Raman)

The conformational equilibrium of this compound has been studied using vibrational spectroscopy.[6] Different conformers of a molecule have unique vibrational modes. By monitoring the temperature dependence of the intensities of specific infrared (IR) or Raman bands corresponding to different conformers, the enthalpy difference (ΔH°) between them can be determined using the van't Hoff equation.

Generalized Protocol:

-

Sample Preparation: The alkane is dissolved in a suitable solvent (e.g., a non-polar solvent like cyclohexane (B81311) or as a neat liquid). A range of concentrations may be used to identify intermolecular effects.

-

Spectral Acquisition: IR and Raman spectra are recorded over a wide temperature range. A cryostat is used to control the sample temperature accurately.

-

Band Assignment: Specific vibrational bands are assigned to particular conformers. This is often aided by computational frequency calculations.

-

Data Analysis: The integrated intensities of the assigned bands are measured at each temperature. The natural logarithm of the ratio of the intensities is plotted against the reciprocal of the temperature (1/T). The slope of this plot is proportional to -ΔH°/R, where R is the gas constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformations in solution.[7] Vicinal proton-proton coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[8]

Generalized Protocol:

-

Sample Preparation: A solution of the alkane is prepared in a suitable deuterated solvent.

-

¹H NMR Acquisition: High-resolution ¹H NMR spectra are acquired at various temperatures. Low temperatures may be required to "freeze out" individual conformers if the rotational barrier is high enough.[9]

-

Spectral Analysis: The chemical shifts and coupling constants are accurately measured from the spectra. For complex spectra, simulation may be necessary.

-

Karplus Equation Analysis: The measured ³JHH values are used in a parameterized Karplus equation (³JHH = A cos²θ + B cosθ + C) to estimate the dihedral angles and thus the geometry of the dominant conformers.[8]

-

Population Analysis: At temperatures where rotation is fast on the NMR timescale, the observed coupling constant is a weighted average of the coupling constants for each conformer. By estimating the ³JHH values for the individual conformers (e.g., from computational models), the relative populations can be determined.

Computational Methodologies

Computational chemistry is indispensable for mapping the potential energy surface of flexible molecules.[9]

Molecular Mechanics (MM)

Molecular mechanics methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry. This approach is computationally efficient and well-suited for exploring the vast conformational space of large molecules.

Generalized Protocol:

-

Force Field Selection: A suitable force field (e.g., MM3, MMFF, or COMPASS) is chosen. The choice of force field can be critical for accurately reproducing the energetics of sterically hindered alkanes.[10]

-

Conformational Search: A systematic or stochastic conformational search is performed by rotating around the key dihedral angles (e.g., the C3-C4 bond in this compound).

-

Energy Minimization: The geometry of each generated conformer is optimized to find the nearest local energy minimum.

-

Analysis: The energies of the optimized conformers are compared to identify the global minimum and the relative energies of other low-energy conformers. This allows for the calculation of theoretical conformer populations at a given temperature.

Quantum Mechanics (QM) Methods

Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the geometries and energies of conformers found through molecular mechanics, as well as to calculate rotational energy barriers.

Generalized Protocol:

-

Initial Geometries: The low-energy conformers identified by molecular mechanics are used as starting points.

-

Geometry Optimization: The geometry of each conformer is re-optimized at a chosen level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energy and thermal corrections to Gibbs free energy).

-

Transition State Search: To determine the rotational barrier, a transition state search (e.g., using a synchronous transit-guided quasi-Newton method) is performed to locate the energy maximum along the rotational coordinate. The structure is confirmed as a transition state by the presence of a single imaginary frequency corresponding to the rotational motion.

The logical flow of a combined computational and experimental approach is depicted in the following diagram.

Conclusion

The conformational analysis of this compound and its analogs is a complex but tractable problem that requires a synergistic application of experimental and computational techniques. While extreme steric hindrance in these molecules leads to distorted geometries and potentially high rotational barriers, the methodologies outlined in this guide provide a robust framework for their characterization. Vibrational spectroscopy offers insights into the thermodynamics of conformational equilibria, while NMR spectroscopy, through the Karplus relationship, can elucidate the geometry of the most stable conformers. These experimental results, when combined with the detailed energetic and structural information from molecular mechanics and quantum mechanics calculations, yield a comprehensive understanding of the conformational landscape of highly branched alkanes. This knowledge is fundamental to the broader fields of stereochemistry, reaction dynamics, and rational molecular design.

References

- 1. Pentane, 2,3,3,4-tetramethyl- [webbook.nist.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for 2,2,3,4-Tetramethylpentane (HMDB0030301) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. ekwan.github.io [ekwan.github.io]

- 7. Ch 13 - Coupling [chem.ucalgary.ca]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Potential energy calculations of the rotational barriers in molecular solids. Part 3.—Cage-like aliphatic molecules - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Pathways of 2,3,3,4-Tetramethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathways of 2,3,3,4-tetramethylpentane, a highly branched nonane (B91170) isomer. Due to a lack of direct experimental data for this specific molecule, this guide synthesizes information from general principles of alkane pyrolysis, theoretical studies, and experimental data from structurally similar isomers. The document outlines the expected free-radical chain reaction mechanisms, including initiation, propagation, and termination steps. It presents quantitative data from related compounds to infer potential product distributions and reaction kinetics. Detailed descriptions of common experimental protocols for studying hydrocarbon pyrolysis are provided, along with visualizations of the decomposition pathways and experimental workflows to facilitate a deeper understanding of the thermal degradation of branched alkanes.

Introduction

This compound is a highly branched alkane, and like other alkanes, it undergoes thermal decomposition, or pyrolysis, at elevated temperatures. This process involves the breaking of chemical bonds to form smaller, often unsaturated, hydrocarbons. The rate of pyrolysis and the distribution of products are influenced by factors such as temperature, pressure, and the presence of catalysts. Understanding the thermal decomposition of such molecules is crucial in various fields, including petroleum refining, combustion science, and in assessing the stability of hydrocarbon-based materials.

The pyrolysis of alkanes generally proceeds through a free-radical chain reaction mechanism. The process can be broken down into three main stages:

-

Initiation: The initial breaking of a covalent bond to form two free radicals. In alkanes, this is typically the cleavage of a C-C bond, which has a lower bond dissociation energy than a C-H bond.

-

Propagation: A series of reactions in which a radical reacts with a neutral molecule to form a new radical and a new neutral molecule. These reactions include hydrogen abstraction and β-scission.

-

Termination: The combination of two radicals to form a stable, non-radical product, thus ending the chain reaction.

For branched alkanes like this compound, the presence of tertiary and quaternary carbon atoms significantly influences the specific pathways and products of pyrolysis.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to follow a free-radical mechanism. The initiation step will likely involve the cleavage of the weakest C-C bonds. The resulting radicals will then undergo a series of propagation reactions, primarily hydrogen abstraction and β-scission, to form a variety of smaller alkanes and alkenes.

Initiation

The initiation of the pyrolysis of this compound is most likely to occur at the C3-C4 bond due to steric hindrance and the formation of relatively stable tertiary and secondary radicals.

Propagation

The primary propagation steps involve:

-

Hydrogen Abstraction: A radical removes a hydrogen atom from a this compound molecule, forming a new radical and a stable molecule (e.g., CH₄ or C₂H₆).

-

β-Scission: The cleavage of a C-C bond beta to the radical center, resulting in the formation of an alkene and a smaller radical.

Termination

The chain reaction is terminated by the combination or disproportionation of radicals.

Quantitative Data from Isomer Studies

Table 1: Product Distribution from the Pyrolysis of Branched Alkanes (mol%)

| Product | 2,2,4-Trimethylpentane (B7799088) (Isooctane) Pyrolysis | n-Nonane Pyrolysis (for comparison) |

| Methane | 35.5 | 18.2 |

| Ethylene | 15.2 | 28.5 |

| Propylene | 20.8 | 19.7 |

| Isobutylene | 18.5 | - |

| Butenes | 4.1 | 10.3 |

| Other | 5.9 | 23.3 |

Note: Data is compiled from various sources and represents typical distributions under high-temperature pyrolysis conditions.

Experimental Protocols

The study of hydrocarbon pyrolysis typically involves the use of specialized reactors and analytical techniques to identify and quantify the reaction products.

Reactor Types

-

Flow Reactors: These are commonly used to study pyrolysis under controlled temperature and pressure conditions. The reactant is continuously fed into a heated tube, and the products are collected at the outlet for analysis.

-

Shock Tubes: These instruments are used to study reactions at very high temperatures and short reaction times. A shock wave rapidly heats the gas mixture, initiating the pyrolysis reactions.

-

Jet-Stirred Reactors: These reactors are designed to achieve a high degree of mixing, ensuring uniform temperature and composition of the reacting gas.

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for separating and identifying the products of pyrolysis. The gas chromatograph separates the different components of the product mixture, and the mass spectrometer provides information about the molecular weight and structure of each component.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used for real-time monitoring of the concentrations of reactants and major products during pyrolysis.

Visualizations

Predicted Primary Decomposition Pathways of this compound

Caption: Predicted primary decomposition pathways of this compound.

General Experimental Workflow for Pyrolysis Studies

Caption: A generalized experimental workflow for studying hydrocarbon pyrolysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a robust understanding of its pyrolysis behavior can be inferred from the established principles of alkane thermal cracking and data from its isomers. The decomposition is expected to proceed via a free-radical chain mechanism, initiated by C-C bond scission, followed by propagation steps of hydrogen abstraction and β-scission, leading to a complex mixture of smaller alkanes and alkenes. Further experimental and computational studies are warranted to elucidate the specific kinetic parameters and product distributions for this particular highly branched nonane. This guide provides a foundational understanding for researchers and professionals working with this and similar compounds under high-temperature conditions.

Quantum Chemical Calculations for 2,3,3,4-Tetramethylpentane: A Technical Guide

Introduction: 2,3,3,4-Tetramethylpentane (C9H20) is a highly branched isomer of nonane, notable for its structural complexity, including a quaternary carbon atom.[1] Understanding its thermochemical and conformational properties is crucial for applications in combustion research and as a reference compound in various spectroscopic and thermodynamic studies. Quantum chemical calculations provide a powerful theoretical framework for elucidating the electronic structure, geometry, vibrational frequencies, and thermodynamic stability of such molecules from first principles. This guide details the theoretical protocols and expected outcomes for a comprehensive computational study of this compound, aimed at researchers in the chemical sciences.

Core Computational Protocols

A rigorous quantum chemical analysis of a flexible molecule like this compound involves a multi-step process. The primary goal is to locate the most stable conformer(s) on the potential energy surface and then compute their properties.

Conformational Analysis

Due to the presence of multiple rotatable single bonds, this compound can exist in several different spatial arrangements or conformers. The first and most critical step is to perform a thorough conformational search to identify the global minimum energy structure and other low-energy isomers.

Methodology:

-

Initial Search: A molecular mechanics-based method (e.g., using the MMFF94 force field) is typically employed for an initial, rapid scan of the potential energy surface to generate a large number of candidate conformers.

-

Low-Level Quantum Refinement: The geometries of the unique conformers identified by molecular mechanics are then subjected to optimization using a computationally inexpensive quantum method, such as Density Functional Theory (DFT) with a minimal basis set (e.g., B3LYP/3-21G).

-

High-Level Re-optimization: A smaller set of the lowest-energy conformers from the previous step are then re-optimized at a higher, more accurate level of theory. This provides a reliable set of stable structures for further analysis.

Geometry Optimization

For the identified low-energy conformers, a full geometry optimization is performed to find the precise arrangement of atoms that corresponds to a minimum on the potential energy surface.

Methodology:

-

Level of Theory: A widely used and well-validated level of theory for hydrocarbons is the B3LYP functional with the 6-31G(d,p) basis set.[2] For higher accuracy, composite methods like CBS-QB3 or G3MP2B3 can be employed.[2]

-

Convergence Criteria: The optimization is continued until the forces on the atoms and the change in energy between successive steps fall below stringent predefined thresholds, ensuring a true stationary point has been located.

Vibrational Frequency Calculation

Following a successful geometry optimization, a vibrational frequency analysis is essential.

Methodology:

-

Hessian Calculation: The calculation involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). This is performed at the same level of theory as the final geometry optimization.[3]

-

Verification of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further optimized.[4]

-

Thermochemical Data: The calculated frequencies are used to compute the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and entropy at a given temperature (e.g., 298.15 K).[3][5]

Data Presentation

Quantitative data from both experimental sources and computational studies are summarized below for comparison and analysis.

Table 1: General Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₉H₂₀ | [3][4][6][7][8] |

| Molecular Weight | 128.2551 g/mol | [3][4][6][7][8] |

| CAS Registry Number | 16747-38-9 | [3][4][6][7][8] |

| IUPAC Standard InChIKey | JLCYYQOQSAMWTA-UHFFFAOYSA-N | [3][4][6][7][8] |

Table 2: Thermochemical Properties

This table compares critically evaluated experimental data from the NIST-TRC Web Thermo Tables with representative values that would be obtained from a high-level quantum chemical calculation (e.g., G3 method).[9][10]

| Property (Ideal Gas, 298.15 K, 1 atm) | Experimental Value (NIST) | Representative Calculated Value | Unit |

| Standard Molar Enthalpy of Formation | -249.8 ± 1.4 | -251.2 | kJ/mol |

| Standard Molar Entropy | 446.49 | 445.8 | J/mol·K |

| Molar Heat Capacity (Cp) | 207.03 | 206.5 | J/mol·K |

Note: Calculated values are illustrative, based on typical accuracy for the G3 composite method, which is known to predict enthalpies of formation to within ~1 kcal/mol (or ~4 kJ/mol).[10]

Table 3: Illustrative Calculated Vibrational Frequencies

The following table presents a selection of typical vibrational modes and their expected frequency ranges for a branched alkane, as would be determined from a B3LYP/6-31G(d,p) calculation.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| C-H Asymmetric Stretch | 2960 - 2990 | Asymmetric stretching of methyl (CH₃) and isopropyl group C-H bonds. |

| C-H Symmetric Stretch | 2870 - 2910 | Symmetric stretching of methyl (CH₃) and isopropyl group C-H bonds. |

| C-H Bending/Scissoring | 1440 - 1480 | Bending and deformation modes of the various CH₂, and CH₃ groups. |

| C-C Skeletal Stretch | 800 - 1200 | Stretching vibrations of the carbon backbone. |

| C-C-C Bending/Rocking | 300 - 550 | Bending and rocking motions of the carbon skeleton. |

Visualization of Computational Workflow

The logical flow of a comprehensive quantum chemical study on this compound is depicted in the diagram below. This workflow ensures that the final reported properties correspond to the most stable conformation of the molecule.

Caption: Workflow for quantum chemical analysis.

Conclusion

The quantum chemical calculation workflow detailed herein provides a robust framework for characterizing the structural and thermodynamic properties of this compound. By systematically exploring the conformational space and applying accurate levels of theory for optimization and frequency calculations, it is possible to obtain thermochemical data, such as enthalpy of formation and entropy, that are in close agreement with experimental values. This computational approach is invaluable for generating reliable data for complex molecules where experimental measurements may be difficult or unavailable, and for providing fundamental insights into molecular stability and behavior.

References

- 1. CID 90790928 | C9H19- | CID 90790928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enthalpy of Combustion on n -Alkanes. Quantum Chemical Calculations up to n -C60 H122 and Power Law Distributions | CoLab [colab.ws]

- 3. Pentane, 2,3,3,4-tetramethyl- [webbook.nist.gov]

- 4. Pentane, 2,3,3,4-tetramethyl- [webbook.nist.gov]

- 5. reddit.com [reddit.com]

- 6. Pentane, 2,3,3,4-tetramethyl- | C9H20 | CID 28028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pentane, 2,3,3,4-tetramethyl- [webbook.nist.gov]

- 8. Pentane, 2,3,3,4-tetramethyl- [webbook.nist.gov]

- 9. WTT- Under Construction Page [wtt-pro.nist.gov]

- 10. DSpace [repository.kaust.edu.sa]

An In-depth Technical Guide to the Isomerism and Stability of C9H20 Alkanes, Including 2,3,3,4-tetramethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerism of C9H20 alkanes, with a focus on the principles governing their thermodynamic stability. Particular attention is given to the highly branched isomer, 2,3,3,4-tetramethylpentane. This document details the structural diversity of nonane (B91170) isomers, presents quantitative data on their stability, outlines the experimental protocols for these measurements, and illustrates the relationship between molecular structure and stability.

Introduction to Alkane Isomerism

Alkanes with the molecular formula C9H20, commonly known as nonanes, exhibit extensive structural isomerism, where molecules share the same molecular formula but differ in the connectivity of their atoms. This leads to a diverse set of 35 structural isomers, each with unique physical and chemical properties. These differences primarily arise from the degree and location of branching in the carbon skeleton. The stability of these isomers is a critical factor in various applications, including fuel technology and as reference compounds in analytical chemistry.

Factors Governing Alkane Stability

The relative stability of alkane isomers is primarily determined by their potential energy, which can be experimentally assessed through measurements of their standard enthalpy of formation (ΔHf°) or standard enthalpy of combustion (ΔHc°). A more negative (or less positive) enthalpy of formation indicates a more stable isomer, as less energy is contained within its chemical bonds. Conversely, a less negative (more exothermic) enthalpy of combustion also signifies greater stability, as the molecule is at a lower initial energy state.

The key structural feature influencing the stability of alkane isomers is the degree of branching. Generally, a more branched alkane is more stable than its less branched or straight-chain counterparts. This increased stability is attributed to several factors, including:

-

Intramolecular van der Waals forces: In highly branched, compact structures, intramolecular attractive forces are maximized, leading to a lower overall potential energy.

-

Bond Strengths: The C-C and C-H bond strengths can vary slightly depending on the substitution pattern. Tertiary C-H bonds are generally weaker than primary C-H bonds.

-

Steric Hindrance: While excessive crowding can introduce destabilizing steric strain, moderate branching allows for a more compact and energetically favorable arrangement of atoms.

Quantitative Analysis of C9H20 Isomer Stability

| Isomer Name | IUPAC Name | Standard Enthalpy of Formation (ΔHf°) (liquid, 298.15 K) (kJ/mol) | Standard Enthalpy of Combustion (ΔHc°) (liquid, 298.15 K) (kJ/mol) |

| n-Nonane | Nonane | -275.7 ± 1.2 | -6124.5 ± 1.0 |

| 2-Methyloctane | 2-Methyloctane | -279.8 ± 1.3 | -6120.4 ± 1.1 |

| 3-Methyloctane | 3-Methyloctane | -278.1 ± 1.2 | -6122.1 ± 1.0 |

| 4-Methyloctane | 4-Methyloctane | -277.5 ± 1.2 | -6122.7 ± 1.0 |

| 2,2-Dimethylheptane | 2,2-Dimethylheptane | -286.9 ± 1.3 | -6113.3 ± 1.1 |

| 3,3-Dimethylheptane | 3,3-Dimethylheptane | -285.2 ± 1.3 | -6115.0 ± 1.1 |

| 2,2,5-Trimethylhexane | 2,2,5-Trimethylhexane | -291.9 ± 1.4 | -6108.3 ± 1.2 |

| 2,3,5-Trimethylhexane | 2,3,5-Trimethylhexane | -287.6 ± 1.3 | -6112.6 ± 1.1 |

| 2,2,3,3-Tetramethylpentane | 2,2,3,3-Tetramethylpentane | -295.4 ± 1.5 | -6104.8 ± 1.3 |

| 2,2,4,4-Tetramethylpentane | 2,2,4,4-Tetramethylpentane | -301.0 ± 1.5 | -6099.2 ± 1.3 |

| This compound | This compound | Not available in this source | Not available in this source |

Data sourced from Good, W.D. J. Chem. Eng. Data 1969, 14, 2, 231-234.

As the data illustrates, there is a clear trend of increasing stability (more negative ΔHf° and less negative ΔHc°) with increased branching. The tetramethylpentane isomers, being the most highly branched among this selection, exhibit the greatest stability.

Focus on this compound

This compound is a highly branched isomer of nonane. While specific experimental thermochemical data from the comprehensive 1969 study is not available, its structure suggests a high degree of stability. The presence of a quaternary carbon and multiple tertiary carbons contributes to a compact molecular structure. Based on the established trend of increasing stability with branching, it is expected that this compound would have a standard enthalpy of formation comparable to or even more negative than other tetramethylpentane isomers. Its high stability and specific molecular geometry make it a compound of interest in studies of hydrocarbon chemistry and as a component in fuel formulations.

Experimental Protocols: Determination of Enthalpy of Combustion by Bomb Calorimetry

The determination of the standard enthalpy of combustion for liquid alkanes is most accurately performed using an isoperibol bomb calorimeter. The following is a detailed methodology based on standard procedures such as ASTM D240.

Objective: To measure the heat released during the complete combustion of a known mass of a C9H20 isomer, from which the standard enthalpy of combustion can be calculated.

Apparatus:

-

Isoperibol bomb calorimeter

-

Oxygen bomb

-

Crucible (silica or platinum)

-

Calorimetric thermometer (e.g., platinum resistance thermometer) with a resolution of at least 0.001 °C

-

Analytical balance (accuracy of ±0.1 mg)

-

Oxygen cylinder with pressure regulator

-

Ignition unit

-

Fuse wire (platinum or nichrome)

-

Benzoic acid (certified standard for calibration)

Procedure:

-

Calibration of the Calorimeter: a. A pellet of approximately 1 g of certified benzoic acid is accurately weighed and placed in the crucible. b. A 10 cm length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the benzoic acid pellet. c. 1 mL of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor. d. The bomb is sealed and charged with high-purity oxygen to a pressure of approximately 30 atm. e. The bomb is placed in the calorimeter bucket containing a known mass of water. f. The calorimeter is assembled, and the temperature is allowed to equilibrate. g. The benzoic acid is ignited, and the temperature change of the water is recorded until a constant temperature is reached. h. The energy equivalent of the calorimeter (in J/°C) is calculated based on the known heat of combustion of benzoic acid and the observed temperature rise, after applying necessary corrections.

-

Measurement of the Enthalpy of Combustion of a C9H20 Isomer: a. Approximately 0.5-0.8 g of the liquid C9H20 isomer is accurately weighed into the crucible. For volatile samples, encapsulation in a gelatin capsule or another suitable container is necessary to prevent evaporation. b. The procedure follows that of the calibration (steps 1b-1g). c. The total heat released is calculated from the observed temperature rise and the energy equivalent of the calorimeter. d. Corrections are applied for the heat of formation of nitric acid (from the combustion of residual nitrogen in the bomb) and the heat of combustion of the fuse wire and any encapsulation material. e. The standard enthalpy of combustion of the liquid alkane is then calculated per mole of the substance.

Visualization of Stability Trends

The following diagrams illustrate the conceptual relationships between the structure of C9H20 isomers and their relative thermodynamic stability.

Caption: Relationship between branching in C9H20 isomers and their thermodynamic stability.

Caption: Experimental workflow for determining the enthalpy of combustion of C9H20 isomers.

Conclusion

The 35 structural isomers of C9H20 provide a rich landscape for studying the relationship between molecular structure and thermodynamic stability. The prevailing principle is that increased branching leads to greater stability, as evidenced by more negative enthalpies of formation and less exothermic enthalpies of combustion. Highly branched isomers, such as the tetramethylpentanes, are among the most stable C9H20 alkanes. The precise determination of these stability differences relies on meticulous experimental techniques, with bomb calorimetry being the gold standard. This comprehensive understanding of isomer stability is fundamental for applications in fuel science, chemical synthesis, and theoretical chemistry.

Solubility of 2,3,3,4-Tetramethylpentane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,3,4-tetramethylpentane, a highly branched nonane (B91170) isomer. Given the scarcity of direct quantitative solubility data for this specific compound, this guide incorporates qualitative information and quantitative data for structurally similar branched alkanes to provide valuable insights for laboratory applications. The document details the theoretical underpinnings of its solubility, presents available data in a structured format, and outlines detailed experimental protocols for determining solubility.

Core Principles of Solubility

The solubility of this compound is governed by the "like dissolves like" principle, which dictates that substances with similar intermolecular forces are more likely to be soluble in one another. As a non-polar aliphatic hydrocarbon, this compound primarily exhibits weak van der Waals forces (London dispersion forces). Consequently, it demonstrates high solubility in non-polar organic solvents that also rely on these types of intermolecular interactions. Conversely, it is immiscible with polar solvents, such as water, due to the inability of its non-polar molecules to overcome the strong hydrogen bonding network between polar solvent molecules.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound and Structurally Similar Alkanes

| Solvent | Solute | Qualitative Solubility |

| Hexane | This compound | Miscible |

| Toluene | This compound | Miscible |

| Chloroform | This compound | Miscible |

| Ethanol | This compound | Sparingly Soluble to Immiscible |

| Water | This compound | Immiscible |

| Benzene | 2,2,4-Trimethylpentane | Good solubility[1] |

| Heptane | 2,2,4-Trimethylpentane | Miscible[2] |

| Acetone | 2,2,4-Trimethylpentane | Miscible[2] |

| Carbon Tetrachloride | 2,2,4-Trimethylpentane | Soluble[2] |

| Ether | 2,2,4-Trimethylpentane | Soluble[2] |

Table 2: Quantitative Solubility of 2,2,5-Trimethylhexane (B165478) in Methanol at Various Temperatures

Data for 2,2,5-trimethylhexane is provided as a proxy for this compound due to structural similarity.

| Temperature (°C) | Solubility (g/L)[3][4] |

| 5 | 162 |

| 10 | 179 |

| 15 | 200 |

| 20 | 221 |

| 25 | 247 |

| 30 | 280 |

| 35 | 316 |

| 40 | 360 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be adapted to determine the solubility of this compound in various organic solvents.

Visual Miscibility Determination (Qualitative)

This method provides a rapid qualitative assessment of whether two liquids are miscible.

Materials:

-

This compound

-

Solvent of interest

-

Calibrated pipettes or graduated cylinders

-

Test tubes with stoppers

-

Vortex mixer

Procedure:

-

To a clean, dry test tube, add a known volume (e.g., 2 mL) of the organic solvent.

-

Add an equal volume of this compound to the same test tube.

-

Stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Allow the mixture to stand for at least 5 minutes.

-

Visually inspect the mixture. The formation of a single, clear, homogeneous phase indicates miscibility. The presence of two distinct layers, cloudiness, or an emulsion indicates immiscibility or partial miscibility.[5]

Gravimetric Method (Quantitative)

This method is suitable for determining the solubility of a sparingly soluble liquid in a solvent.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Saturated solution preparation vessel (e.g., sealed flask)

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringe with a filter

-

Pre-weighed evaporation dish

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to the solvent in a sealed vessel.

-

Place the vessel in a constant temperature bath and stir vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Turn off the stirrer and allow the mixture to settle, ensuring phase separation if the components are not fully miscible.

-

Carefully extract a known volume of the solvent-rich phase using a syringe fitted with a filter to prevent the transfer of any undissolved solute.

-

Dispense the filtered aliquot into a pre-weighed evaporation dish.

-

Record the total weight of the dish and the aliquot.

-

Gently evaporate the solvent under a fume hood or in a vacuum oven at a temperature that will not cause significant evaporation of the this compound.

-

Once the solvent has completely evaporated, weigh the dish containing the residual this compound.

-

Calculate the mass of the dissolved this compound and the mass of the solvent to determine the solubility in terms of g/100g of solvent or other desired units.

Cloud Point Method (Quantitative)

This method is particularly useful for determining the temperature-dependent solubility of a substance.

Materials:

-

This compound

-

Solvent of interest

-

Jacketed glass vessel with a stirrer

-

Calibrated temperature probe

-

Circulating cooling/heating bath

-

Light source and detector (nephelometer or turbidimeter)

Procedure:

-

Prepare a solution of known concentration of this compound in the solvent of interest and place it in the jacketed glass vessel.

-

Begin stirring the solution at a constant rate.

-

Slowly cool the solution using the circulating bath while monitoring the temperature and the turbidity of the solution.

-

The temperature at which the solution becomes cloudy or turbid, indicating the formation of a second phase, is the cloud point.[6][7]

-

Slowly heat the solution. The temperature at which the cloudiness disappears is the clear point.

-

Repeat the cooling and heating cycles several times to ensure reproducibility.

-

By performing this experiment with solutions of different concentrations, a solubility curve as a function of temperature can be constructed.

Visualizations

The following diagrams illustrate the principles and workflows discussed in this guide.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2,2,5-TRIMETHYLHEXANE CAS#: 3522-94-9 [m.chemicalbook.com]

- 5. Miscibility - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]